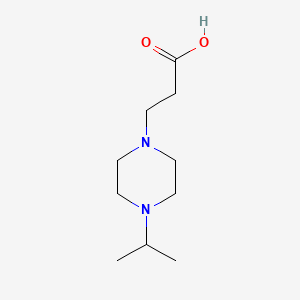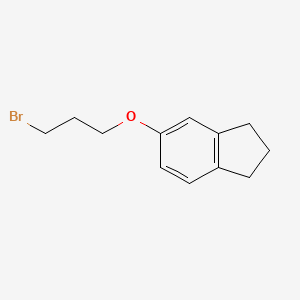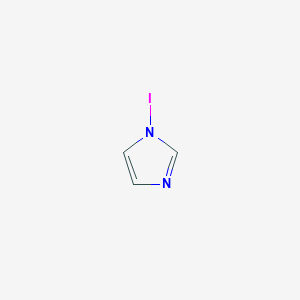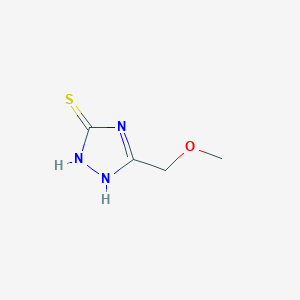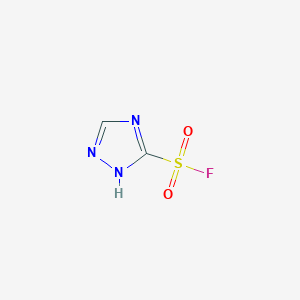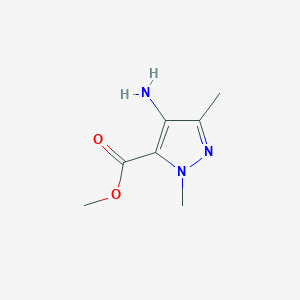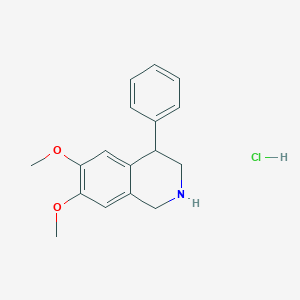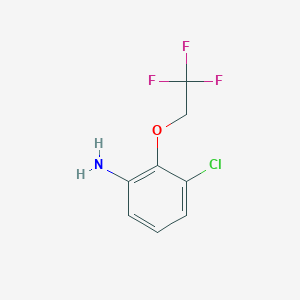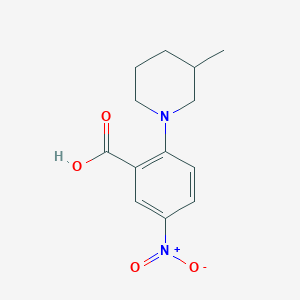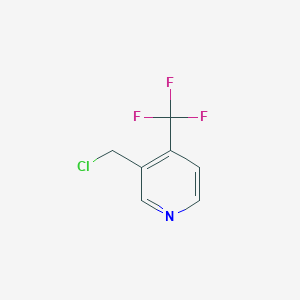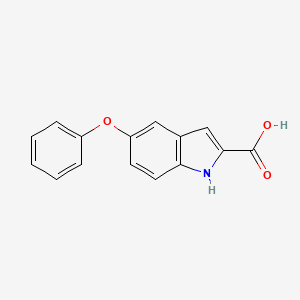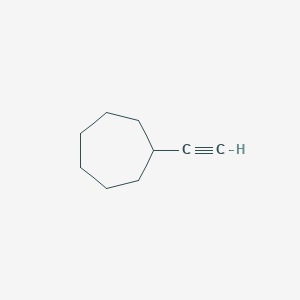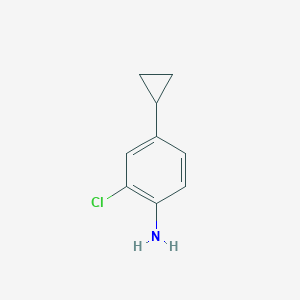
2-Chloro-4-cyclopropylaniline
Overview
Description
2-Chloro-4-cyclopropylaniline is a chemical compound with the CAS Number: 78242-79-2. It has a molecular weight of 167.64 . The compound is solid in its physical form and should be stored at 4°C, protected from light .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of 4-cyclopropylaniline with acetic anhydride, followed by treatment with chlorine . Another method involves the reaction of 4-bromo-2-chloroaniline with cyclopropylboronic acid in the presence of potassium phosphate, tricyclohexylphosphine, and palladium (II) acetate .Molecular Structure Analysis
The InChI code for this compound is1S/C9H10ClN/c10-8-5-7 (6-1-2-6)3-4-9 (8)11/h3-6H,1-2,11H2 . This indicates that the compound has a cyclopropyl group attached to the 4-position of an aniline ring, and a chlorine atom attached to the 2-position. Physical and Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 167.64 . It has a predicted density of 1.273±0.06 g/cm3 and a predicted boiling point of 267.5±33.0 °C .Scientific Research Applications
Synthesis and Mechanistic Studies
2-Chloro-4-cyclopropylaniline and its derivatives are extensively used in the synthesis of complex organic molecules. For instance, its utilization in the creation of cyclopropyl-containing compounds showcases its versatility in organic synthesis. Studies have shown that cyclopropyl groups can significantly influence the physicochemical properties of molecules, making them valuable for drug development and materials science. The manipulation of such compounds has led to advancements in understanding single electron transfer (SET) mechanisms and the rate of ring-opening reactions in cyclopropyl-containing anilines, offering insights into electron-rich and strained systems (Grimm et al., 2020).
Antimicrobial and Nematicidal Activities
The structural incorporation of cyclopropyl groups into anilines has also been explored for antimicrobial and nematicidal activities. Compounds synthesized from this compound derivatives have shown significant activity against various bacterial and fungal strains, as well as against nematodes. Such findings are critical for the development of new agrochemicals and pharmaceuticals with potential applications in combating resistant strains of microorganisms and pests (Banothu et al., 2015).
Development of Functional Materials
In the realm of materials science, this compound and its derivatives contribute to the development of functional materials. For example, the synthesis of poly(N-isopropylacrylamide) derivatives using azido end-functionalized initiators derived from cyclopropyl-containing anilines demonstrates the compound's utility in tuning the thermoresponsivity of polymers. This capability is essential for creating smart materials that can respond to environmental changes, finding applications in drug delivery systems, and responsive coatings (Narumi et al., 2008).
Safety and Hazards
The compound is classified as harmful and has several hazard statements including H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, using personal protective equipment, and ensuring adequate ventilation .
Properties
IUPAC Name |
2-chloro-4-cyclopropylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRUBPOKONMDEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Propylamino)methyl]naphthalen-2-ol](/img/structure/B3154642.png)
